N-Methyl-beta-carboline-3-carboxamide
CAS No.: 78538-74-6
Cat. No.: VC0004183
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78538-74-6 |
---|---|
Molecular Formula | C13H11N3O |
Molecular Weight | 225.25 g/mol |
IUPAC Name | N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide |
Standard InChI | InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) |
Standard InChI Key | QMCOPDWHWYSJSA-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Canonical SMILES | CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Chemical Structure and Molecular Properties
N-Methyl-β-carboline-3-carboxamide (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>O) has a molecular weight of 225.25 g/mol and belongs to the β-carboline family, which features a tricyclic pyrido[3,4-b]indole scaffold. The compound’s structure includes:
-
A carboxamide group at position 3, critical for receptor binding.
-
A methyl substitution on the nitrogen atom at position 9, enhancing lipophilicity and blood-brain barrier penetration .
Table 1: Key Molecular Properties
The compound’s planar structure facilitates π-π interactions with aromatic residues in the benzodiazepine-binding pocket of GABA<sub>A</sub> receptors .
Synthesis and Structural Derivatives
FG-7142 is synthesized via Pictet-Spengler condensation, starting from L-tryptophan methyl ester and 4-methoxybenzaldehyde, followed by oxidation and amidation . Modifications at the C-3 position significantly alter bioactivity:
-
Carboxylic acid derivatives (e.g., compound 2) show reduced cytotoxicity compared to carboxamide analogs .
-
N-Benzyl substitutions (e.g., compound 5) enhance antileishmanial activity (IC<sub>50</sub> = 1.0 μM against L. amazonensis amastigotes) while maintaining low macrophage toxicity (CC<sub>50</sub> > 2457 μM) .
Recent synthetic efforts have focused on β-carboline hybrids, such as β-carboline-3-(4-benzylidene)-4H-oxazol-5-one derivatives, which exhibit nanomolar cytotoxicity against glioma (U251) and ovarian (OVCAR-03) cancer cell lines .
Pharmacological Profile
Anxiogenic and Proconvulsant Effects
FG-7142 induces anxiety-like behaviors across species by reducing GABAergic inhibition:
-
Zebrafish: 10 μM FG-7142 increases immobility (87%) and reduces exploratory behavior in novel object approach tests .
-
Mice: Dose-dependent increases in cortical β-adrenoceptors (upregulation by 134%) and tyrosine hydroxylation (495% vs. controls) .
-
Humans: Acute administration triggers panic attacks and hypervigilance, mimicking generalized anxiety disorder symptoms .
Neurochemical Modulation
-
Monoaminergic Systems: FG-7142 elevates prefrontal dopamine (∆ = 62%) and norepinephrine (∆ = 45%) via disinhibition of locus coeruleus neurons .
-
Cholinergic Effects: Inhibits acetylcholinesterase (IC<sub>50</sub> = 0.67 μM), comparable to galantamine, suggesting potential in neurodegenerative disease research .
Table 2: In Vitro Pharmacological Data
Neurobiological Mechanisms
FG-7142 hyperactivates the amygdala-hippocampal network, inducing theta (4–8 Hz) and gamma (30–80 Hz) oscillations linked to fear processing . Key mechanisms include:
-
GABA<sub>A</sub> Receptor Inverse Agonism: Preferentially targets α1-subunit-containing receptors, reducing chloride influx by 40–60% .
-
Cross-Frequency Coupling: Enhances theta-gamma phase-amplitude coupling in the basolateral amygdala (∆ = 220% vs. controls), reversible by infralimbic cortex stimulation .
Applications in Research
Anxiety and Stress Models
-
Elevated Plus-Maze: FG-7142 reduces open-arm exploration in rodents by 70%, reversed by diazepam .
-
Fear Conditioning: Impairs extinction retention (∆ = −55%) via prefrontal-amygdala dysregulation .
Neurodegenerative Disease
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume